4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride
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Overview
Description
4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of pyrrolidin-2-one, featuring a dimethylamino group attached to the methyl group at the fourth position of the pyrrolidinone ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Pyrrolidin-2-one, formaldehyde, dimethylamine, hydrochloric acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: Pyrrolidin-2-one is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. Hydrochloric acid is then added to the mixture to form the hydrochloride salt. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces amine derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the dimethylamino group.
N-Methylpyrrolidin-2-one: A derivative with a single methyl group attached to the nitrogen atom.
N,N-Dimethylpyrrolidin-2-one: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-((Dimethylamino)methyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the dimethylamino group at the fourth position, which significantly alters its chemical and biological properties compared to its analogs. This modification enhances its solubility, reactivity, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)5-6-3-7(10)8-4-6;/h6H,3-5H2,1-2H3,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIGTSTVKNQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(=O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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